molecular formula C10H11F3N2O3 B4994844 3-{[2-nitro-4-(trifluoromethyl)phenyl]amino}-1-propanol CAS No. 62780-65-8

3-{[2-nitro-4-(trifluoromethyl)phenyl]amino}-1-propanol

Cat. No. B4994844
CAS RN: 62780-65-8
M. Wt: 264.20 g/mol
InChI Key: LVDMYTHNPRJUFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[2-nitro-4-(trifluoromethyl)phenyl]amino}-1-propanol, also known as NTB, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme soluble guanylyl cyclase (sGC), which is responsible for the synthesis of cyclic guanosine monophosphate (cGMP) in cells. NTB has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular and neurological disorders.

Mechanism of Action

3-{[2-nitro-4-(trifluoromethyl)phenyl]amino}-1-propanol exerts its inhibitory effect on sGC by binding to the heme group of the enzyme, which is essential for its activity. This results in the inhibition of cGMP synthesis, which in turn affects various downstream signaling pathways that are involved in the regulation of vascular tone, platelet aggregation, and neuronal function.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of platelet aggregation, vasodilation, and neuroprotection. It has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic potential in various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-{[2-nitro-4-(trifluoromethyl)phenyl]amino}-1-propanol in lab experiments is its high potency and specificity for sGC inhibition, which allows for precise control of cGMP signaling pathways. However, its use is limited by its potential toxicity and the need for careful dosing and administration.

Future Directions

There are several potential future directions for research on 3-{[2-nitro-4-(trifluoromethyl)phenyl]amino}-1-propanol, including the development of more potent and selective sGC inhibitors, the investigation of its therapeutic potential in other diseases, such as cancer and diabetes, and the exploration of its potential as a tool for studying cGMP signaling pathways in various biological systems.

Scientific Research Applications

3-{[2-nitro-4-(trifluoromethyl)phenyl]amino}-1-propanol has been used extensively in scientific research to investigate the role of sGC/cGMP signaling in various biological processes. It has been shown to have potential therapeutic applications in cardiovascular diseases, such as hypertension and heart failure, as well as neurological disorders, such as stroke and Alzheimer's disease.

properties

IUPAC Name

3-[2-nitro-4-(trifluoromethyl)anilino]propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2O3/c11-10(12,13)7-2-3-8(14-4-1-5-16)9(6-7)15(17)18/h2-3,6,14,16H,1,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVDMYTHNPRJUFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])NCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00385864
Record name 1-Propanol, 3-[[2-nitro-4-(trifluoromethyl)phenyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00385864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

62780-65-8
Record name 1-Propanol, 3-[[2-nitro-4-(trifluoromethyl)phenyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00385864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 100 parts of 1-chloro-2-nitro-4-(trifluoromethyl)benzene, 90 parts of 3-amino-1-propanol and 200 parts of butanol is stirred and heated till reflux. Stirring at reflux is continued overnight. The reaction mixture is cooled and evaporated. Water is added to the residue and the whole is acidified with a hydrochloric acid solution. The product is extracted with methylbenzene. The extract is dried, filtered and evaporated. The solid residue is crystallized from petroleumether. The product is filtered off and dried, yielding 141 parts (100%) of 3-{[2-nitro-4-(trifluoromethyl)phenyl]amino}-1-propanol.
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Synthesis routes and methods II

Procedure details

A mixture of 100 parts of 1-chloro-2-nitro-4-(trifluoromethyl)benzene, 90 parts of 3-amino-1-propanol and 200 parts of butanol is stirred and heated till reflux. Stirring at reflux is continued overnight. The reaction mixture is cooled and evaporated. Water is added to the residue and the whole is acidified with a hydrochloric acid solution. The product is extracted with methylbenzene. The extract is dried, filtered and evaporated. The solid residue is crystallized from petroleumether. The product is filtered off and dried, yielding 3-{[2-nitro-4-(trifluoromethyl)phenyl]amino}-1-propanol.
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